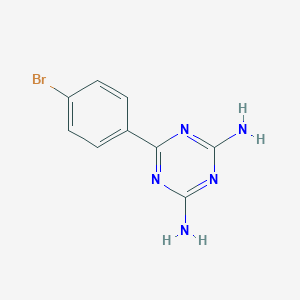

6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine

Description

The exact mass of the compound 2,4-Diamino-6-(4-bromophenyl)-1,3,5-triazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN5/c10-6-3-1-5(2-4-6)7-13-8(11)15-9(12)14-7/h1-4H,(H4,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTSWIQNKJOSLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC(=N2)N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353622 | |

| Record name | 2,4-Diamino-6-(4-bromophenyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30508-74-8 | |

| Record name | 2,4-Diamino-6-(4-bromophenyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Diamino-6-(4-bromophenyl)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the compound 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering key data and methodologies to support further investigation and application of this compound.

Core Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of this compound, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrN₅ | Chem-Impex[1] |

| Molecular Weight | 266.1 g/mol | Chem-Impex[1] |

| CAS Number | 30508-74-8 | AAA-Chem[2] |

| Appearance | Cream color powder | Chem-Impex[1] |

| Melting Point | 263-269 °C | Chem-Impex[1] |

| Predicted LogP | 1.5 | ALOGPS[3] |

| Predicted Water Solubility | 0.32 g/L | ALOGPS[3] |

| Predicted pKa (Strongest Basic) | 3.38 | ChemAxon[3] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are outlined below. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.

Melting Point Determination

Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

-

The procedure is repeated two more times, and the average of the three determinations is reported.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in water.

Methodology:

-

An excess amount of this compound is added to a known volume of distilled or deionized water in a sealed, airtight container.

-

The container is agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the suspension is allowed to stand to permit the undissolved solid to settle.

-

A sample of the supernatant is withdrawn and filtered through a non-adsorptive filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

-

The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is expressed in grams per liter (g/L) or moles per liter (mol/L).

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of the compound.

Methodology:

-

A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

-

The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.

-

The pH of the solution is recorded after each incremental addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point(s) of the titration curve.

LogP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient, a measure of lipophilicity.

Methodology:

-

A solution of this compound is prepared in either n-octanol or water.

-

Equal volumes of n-octanol and water (pre-saturated with each other) are added to a sealed container with the compound solution.

-

The mixture is vigorously agitated for a set period to allow for partitioning of the compound between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the n-octanol and water layers.

-

Aliquots are carefully taken from both the n-octanol and aqueous phases.

-

The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).

-

The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate key signaling pathways potentially modulated by 1,3,5-triazine derivatives and a general workflow for their analysis.

Caption: EGFR Signaling Pathway

Caption: PI3K/Akt/mTOR Signaling Pathway

Caption: General Experimental Workflow

References

Biological Activity of 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine have emerged as a promising class of agents with significant antiproliferative and kinase inhibitory activities. This technical guide provides a comprehensive overview of the biological activities of these compounds, focusing on their anticancer properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and a visualization of the implicated signaling pathways to aid in further research and drug development efforts.

Antiproliferative Activity

Derivatives of 6-aryl-1,3,5-triazine-2,4-diamine have demonstrated potent antiproliferative activity against a range of human cancer cell lines. The substitution at the 6-position of the triazine ring, as well as the nature of the aryl groups, plays a crucial role in determining the potency and selectivity of these compounds. While specific data for a broad range of 6-(4-bromophenyl) derivatives is distributed across various studies, the available information indicates significant activity, particularly against breast cancer cell lines.

Quantitative Data Summary

The following table summarizes the antiproliferative activity of selected 6-aryl-1,3,5-triazine-2,4-diamine derivatives, including a highly potent compound with a structure closely related to the core topic of this guide. This data is extracted from studies on a library of 126 such compounds.[1][2]

| Compound ID | 6-Aryl Substituent | N2-Aryl Substituent | Cell Line | Activity (GI50) | Reference |

| 1 | 3,4,5-trimethoxyphenyl | 4-chlorophenyl | MDA-MB-231 | 7 nM | [3] |

| 2 | Not Specified | Not Specified | MDA-MB-231 | 1 nM | [3][4] |

Note: GI50 is the concentration required to inhibit cell growth by 50%. The data for a comprehensive set of 6-(4-bromophenyl) derivatives is not available in a single public source.

Experimental Protocols

The primary assay used to evaluate the antiproliferative activity of these triazine derivatives is the MTT assay.

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, MCF-7, SKBR-3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the triazine derivatives in culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with the same concentration of DMSO as the test wells) and a blank control (medium only).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the GI50/IC50 value using a suitable software.

-

Signaling Pathways

The anticancer activity of 1,3,5-triazine derivatives is often attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and growth. Several studies have implicated the PI3K/Akt/mTOR pathway as a primary target for this class of compounds.[5][6] Inhibition of this pathway by triazine derivatives can lead to cell cycle arrest and apoptosis.[4][5]

PI3K/Akt/mTOR Signaling Pathway Inhibition

The diagram below illustrates the proposed mechanism of action for this compound derivatives through the inhibition of the PI3K/Akt/mTOR signaling pathway.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for Pathway Analysis

To confirm the inhibition of the PI3K/Akt/mTOR pathway, Western blot analysis is a standard experimental procedure.

Objective: To detect changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with this compound derivatives.

Caption: Workflow for Western Blot Analysis.

Conclusion

Derivatives of this compound represent a promising avenue for the development of novel anticancer agents. Their potent antiproliferative activity, particularly against breast cancer cell lines, and their likely mechanism of action through the inhibition of the critical PI3K/Akt/mTOR signaling pathway, underscore their therapeutic potential. This technical guide provides a foundational understanding of their biological activity and the experimental methodologies required for their evaluation. Further structure-activity relationship studies, focusing on the systematic variation of substituents on the phenyl rings, are warranted to optimize the potency and selectivity of these compounds for future preclinical and clinical development.

References

- 1. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of new 6,N2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 6-aryl-1,3,5-triazine-2,4-diamines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-aryl-1,3,5-triazine-2,4-diamine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. These compounds have garnered significant interest for their potential as therapeutic agents, particularly in the fields of oncology and infectious diseases. This technical guide provides a comprehensive overview of the identified and putative therapeutic targets of this chemical class, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working to advance novel therapeutics based on the 6-aryl-1,3,5-triazine-2,4-diamine core.

Identified Therapeutic Activities and Targets

Anticancer Activity

A significant body of research has focused on the anticancer properties of 6-aryl-1,3,5-triazine-2,4-diamines. These compounds have shown potent antiproliferative activity against a variety of cancer cell lines, with a particularly noteworthy efficacy against triple-negative breast cancer (TNBC).

Quantitative Data: Antiproliferative Activity

The antiproliferative effects of various 6,N2-diaryl-1,3,5-triazine-2,4-diamines have been quantified, with several compounds exhibiting low nanomolar to micromolar growth inhibition. The data from selected studies are summarized in the table below.

| Compound ID | Cancer Cell Line | Assay Type | Parameter | Value (nM) | Reference |

| Compound 1 | MDA-MB-231 (TNBC) | Not Specified | GI50 | 1 | [1][2] |

| Compound 1 | SKBR-3 (Breast Cancer) | Not Specified | GI50 | >10,000 | [1] |

| Compound 1 | MCF-7 (Breast Cancer) | Not Specified | GI50 | >10,000 | [1] |

| Compound 1 | MCF-10A (Non-cancerous) | Not Specified | GI50 | >10,000 | [1] |

| Compound 102 | MDA-MB-231 (TNBC) | Not Specified | IC50 | 1 | [3] |

| Various | Jurkat (T-cell leukemia) | Not Specified | GI50 | Varies | [4] |

Mechanism of Action: Apoptosis Induction

Studies suggest that the primary mechanism of anticancer activity for these compounds is the induction of apoptosis.[1][5] Fluorescence microscopy and live-cell imaging have shown morphological changes consistent with programmed cell death in cancer cells treated with these triazine derivatives.

Experimental Workflow: Anticancer Activity Assessment

The following diagram illustrates a typical workflow for evaluating the anticancer potential of 6-aryl-1,3,5-triazine-2,4-diamine derivatives.

Antiplasmodial Activity

Certain 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines have demonstrated potent antiplasmodial activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria.

Therapeutic Target: Dihydrofolate Reductase (DHFR)

The primary target for the antiplasmodial activity of these compounds is the parasitic Dihydrofolate Reductase (DHFR) enzyme.[6][7] DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and amino acids. Inhibition of parasitic DHFR leads to the disruption of these vital processes and ultimately, parasite death.

Quantitative Data: Antiplasmodial and DHFR Inhibitory Activity

| Compound ID | P. falciparum Strain | Parameter | Value (nM) | Reference |

| 1-(3-(2,4-dichlorophenoxy)propyl)-6-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine HCl | FCR-3 (drug-resistant) | IC50 | 2.66 | [6][7][8] |

Signaling Pathway: Folate Metabolism and DHFR Inhibition

The following diagram illustrates the folate metabolism pathway and the mechanism of action of DHFR inhibitors.

Putative Therapeutic Targets

While direct enzymatic inhibition by 6-aryl-1,3,5-triazine-2,4-diamines has not been definitively established for the following targets in the reviewed literature, related triazine compounds have shown activity, suggesting these as potential areas for further investigation.

PI3K/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several 1,3,5-triazine derivatives have been identified as inhibitors of PI3K and/or mTOR, suggesting that 6-aryl-1,3,5-triazine-2,4-diamines may also target this pathway.[9][10]

Signaling Pathway: PI3K/Akt/mTOR

This diagram provides a simplified overview of the PI3K/Akt/mTOR signaling cascade.

References

- 1. Design, synthesis, and biological evaluation of new 6, N 2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of new 6,N2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifolates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01350C [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anticancer Potential of 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,5-triazine scaffold is a key pharmacophore in medicinal chemistry, with numerous derivatives approved for therapeutic use, including in oncology.[1] Compounds bearing this heterocyclic core have been investigated for a wide range of biological activities, and their amenability to chemical modification allows for the fine-tuning of their pharmacological profiles.[2] The compound 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine has been identified as a molecule of interest for its potential anticancer properties, warranting a thorough investigation of its efficacy and mechanism of action in vitro.[3] This technical guide provides a comprehensive overview of the methodologies and potential findings related to the in vitro evaluation of this compound, drawing upon established protocols and the known activities of structurally related triazine derivatives.

While extensive research on the broader class of 2,4-diamino-1,3,5-triazine derivatives has demonstrated promising anticancer activity, particularly against breast and colon cancer cell lines, this document focuses on the specific evaluation of the 6-(4-bromophenyl) substituted analogue.[1][4] The following sections detail the experimental protocols for assessing its cytotoxic and apoptotic effects, present representative data in a structured format, and propose a plausible mechanism of action based on the activities of similar compounds.

Experimental Workflow

The in vitro evaluation of a novel anticancer compound typically follows a hierarchical approach, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies. The proposed workflow for this compound is outlined below.

Data Presentation: Representative Findings

The following tables summarize the expected quantitative data from the in vitro assays. The values are representative and intended to illustrate the potential dose-dependent anticancer effects of this compound.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |

| MDA-MB-231 | Breast Adenocarcinoma | 8.5 ± 0.9 |

| HCT116 | Colorectal Carcinoma | 12.7 ± 1.5 |

| A549 | Lung Carcinoma | 25.4 ± 3.1 |

| MCF-10A | Non-cancerous Breast | > 100 |

Table 2: Apoptosis Induction in MDA-MB-231 Cells

| Treatment Concentration (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Total Apoptosis |

| 0 (Control) | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |

| 5 | 10.3 ± 1.1 | 4.2 ± 0.5 | 14.5 ± 1.6 |

| 10 | 22.5 ± 2.4 | 8.9 ± 1.0 | 31.4 ± 3.4 |

| 20 | 35.8 ± 3.9 | 15.1 ± 1.7 | 50.9 ± 5.6 |

Table 3: Cell Cycle Analysis in MDA-MB-231 Cells

| Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| 0 (Control) | 45.3 ± 4.1 | 30.1 ± 2.9 | 24.6 ± 2.5 |

| 5 | 55.8 ± 5.2 | 25.4 ± 2.6 | 18.8 ± 1.9 |

| 10 | 68.2 ± 6.5 | 18.3 ± 1.7 | 13.5 ± 1.4 |

| 20 | 75.1 ± 7.2 | 12.5 ± 1.3 | 12.4 ± 1.3 |

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere for 24 hours.

-

Compound Treatment: The compound is dissolved in DMSO to create a stock solution and then diluted in cell culture medium to final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be less than 0.1%. Cells are treated with these concentrations for 48 hours.

-

MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.

-

Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) are added to the cell suspension. The cells are incubated for 15 minutes in the dark at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry within one hour. FITC and PI fluorescence are detected to quantify the percentage of cells in each quadrant.

Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated as in the apoptosis assay. After 24 hours, cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed and resuspended in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL). The suspension is incubated for 30 minutes at 37°C in the dark.

-

Flow Cytometry: The DNA content is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

Proposed Signaling Pathway

Based on studies of similar triazine derivatives that induce apoptosis, a plausible mechanism of action for this compound involves the induction of the intrinsic (mitochondrial) apoptosis pathway.[6]

Conclusion

The available evidence on 1,3,5-triazine derivatives strongly suggests that this compound is a promising candidate for further development as an anticancer agent.[7] The proposed in vitro evaluation workflow, encompassing cytotoxicity screening, apoptosis assays, and cell cycle analysis, provides a robust framework for characterizing its biological activity. The representative data indicate a compound with selective cytotoxicity against cancer cells, likely mediated by the induction of apoptosis and cell cycle arrest. Future studies should focus on confirming the proposed signaling pathway through detailed molecular analyses, such as Western blotting for key proteins like Bcl-2, Bax, and caspases, to fully elucidate its mechanism of action.

References

- 1. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic and Synthetic Profile of 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic methodologies, and characterization workflows for 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine and its closely related analogs. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development by consolidating key technical information.

Spectroscopic Data Summary

Table 1: 1H NMR Spectral Data of Analogous 6-Aryl-1,3,5-triazine-2,4-diamines

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 6-Phenyl-1,3,5-triazine-2,4-diamine | DMSO-d6 | 8.13 (d, 2H, Ar-H), 7.45 (m, 3H, Ar-H), 6.75 (s, 4H, NH2) |

| 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine | DMSO-d6 | 8.18 (d, 2H, Ar-H), 7.50 (d, 2H, Ar-H), 6.80 (s, 4H, NH2) |

| 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine | DMSO-d6 | 8.10 (d, 2H, Ar-H), 7.00 (d, 2H, Ar-H), 6.65 (s, 4H, NH2), 3.80 (s, 3H, OCH3) |

Table 2: 13C NMR Spectral Data of Analogous 6-Aryl-1,3,5-triazine-2,4-diamines

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 6-Phenyl-1,3,5-triazine-2,4-diamine | DMSO-d6 | 167.5 (C-NH2), 165.0 (C-Ar), 136.0 (Ar C-1), 129.5 (Ar C-4), 128.5 (Ar C-2,6), 127.0 (Ar C-3,5) |

| 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine | DMSO-d6 | 167.6 (C-NH2), 164.2 (C-Ar), 134.8 (Ar C-1), 133.5 (Ar C-4), 129.0 (Ar C-2,6), 128.8 (Ar C-3,5) |

| 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine | DMSO-d6 | 167.4 (C-NH2), 164.8 (C-Ar), 160.5 (Ar C-4), 128.8 (Ar C-1), 128.5 (Ar C-2,6), 114.0 (Ar C-3,5), 55.2 (OCH3) |

Table 3: IR and Mass Spectrometry Data of Analogous 6-Aryl-1,3,5-triazine-2,4-diamines

| Compound | IR (KBr, cm-1) | Mass Spectrometry (m/z) |

| 6-Phenyl-1,3,5-triazine-2,4-diamine | 3470, 3320 (N-H str), 1640 (C=N str), 1550 (aromatic C=C str) | 188.1 (M+H)+ |

| 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine | 3465, 3315 (N-H str), 1645 (C=N str), 1555 (aromatic C=C str), 1090 (C-Cl str) | 222.1, 224.1 (M+H)+ |

| 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine | 3475, 3325 (N-H str), 1640 (C=N str), 1610, 1550 (aromatic C=C str), 1250 (C-O str) | 218.1 (M+H)+ |

Experimental Protocols

The following protocols are generalized from methodologies reported for the synthesis and characterization of 6-aryl-1,3,5-triazine-2,4-diamines and can be adapted for the target compound this compound.

Synthesis Protocol: Microwave-Assisted One-Pot Synthesis[1]

-

Reaction Setup: In a microwave process vial, combine 4-bromobenzonitrile (1.0 eq.), dicyandiamide (1.2 eq.), and powdered potassium hydroxide (0.2 eq.) in a minimal amount of a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or ethylene glycol.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a temperature of 150-180 °C for 15-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into cold water.

-

Isolation and Purification: Collect the resulting precipitate by vacuum filtration, wash with water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to afford the pure this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). Tetramethylsilane (TMS) can be used as an internal standard (0 ppm).

-

1H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (16-64) to obtain a good signal-to-noise ratio.

-

13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the 13C nucleus.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare a solid sample for analysis using the KBr pellet method. Mix a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder and press into a transparent pellet.

-

Data Acquisition: Record the infrared spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm-1.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC). Acquire the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI) in positive ion mode, to observe the protonated molecular ion [M+H]+. The characteristic isotopic pattern for bromine (79Br and 81Br in an approximate 1:1 ratio) should be observable in the molecular ion peak.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of 6-aryl-1,3,5-triazine-2,4-diamines.

Crystallographic and Molecular Structure of 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine: A Search for Definitive Structural Data

A comprehensive review of publicly available scientific literature and crystallographic databases reveals a notable absence of detailed experimental data on the crystal and molecular structure of 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine. While the synthesis and potential applications of various substituted 1,3,5-triazine derivatives are documented, a definitive single-crystal X-ray diffraction study for this specific compound appears to be unpublished or otherwise not publicly accessible.

This in-depth guide was intended to provide researchers, scientists, and drug development professionals with a thorough technical overview of the compound's crystallographic parameters, molecular geometry, and intermolecular interactions. However, without a primary crystallographic study, the foundational quantitative data required for such an analysis is unavailable. This includes critical information such as:

-

Unit cell dimensions: The fundamental repeating unit of the crystal lattice.

-

Space group: The symmetry operations that define the crystal structure.

-

Atomic coordinates: The precise location of each atom within the unit cell.

-

Bond lengths, bond angles, and torsion angles: The geometric parameters that define the molecular structure.

-

Hydrogen bonding patterns: Key intermolecular interactions that govern the crystal packing.

While crystallographic data for structurally related compounds, such as those with different phenyl substituents or alternative heterocyclic cores, are available, direct extrapolation of this data to the title compound would be speculative and scientifically unsound. The presence of the bromine atom at the para position of the phenyl ring, in conjunction with the diamino-triazine core, is expected to significantly influence the electronic distribution, molecular conformation, and crystal packing through specific halogen and hydrogen bonding interactions.

Hypothetical Experimental Workflow

To determine the crystal structure of this compound, a standard experimental workflow would be employed. The following diagram illustrates the typical sequence of events in such a study.

Potential Molecular Interactions

Based on the chemical structure of this compound, several key intermolecular interactions would be anticipated to play a crucial role in its crystal packing. The following diagram illustrates these potential interactions, which could only be confirmed through experimental structure determination.

Conclusion and Future Outlook

The determination of the crystal structure of this compound would be a valuable contribution to the field of medicinal chemistry and materials science. This data would provide crucial insights into the structure-property relationships of this class of compounds, aiding in the rational design of novel therapeutics and functional materials. Researchers in the field are encouraged to pursue the synthesis of high-quality single crystals and subsequent X-ray diffraction analysis. The deposition of such data in public repositories like the Cambridge Crystallographic Data Centre (CCDC) would ensure its accessibility to the wider scientific community and enable the kind of in-depth analysis originally envisioned for this guide.

Methodological & Application

Synthesis Protocol for 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine, a compound of interest in medicinal chemistry and materials science. The synthesis is achieved through a microwave-assisted reaction between 4-bromobenzonitrile and dicyandiamide. This method offers a rapid and efficient route to the target compound. This document outlines the necessary reagents, equipment, and procedural details, along with characterization data.

Introduction

Substituted 1,3,5-triazines are a class of heterocyclic compounds with a wide range of applications, including in the development of pharmaceuticals and functional materials. The 2,4-diamino-1,3,5-triazine scaffold, in particular, is a common motif in pharmacologically active molecules. The title compound, this compound, incorporates a bromophenyl group, which provides a handle for further functionalization through cross-coupling reactions, making it a versatile intermediate for the synthesis of more complex molecules. This protocol details a reliable microwave-assisted synthesis that offers advantages in terms of reaction time and yield compared to traditional heating methods.

Reaction Scheme

The synthesis proceeds via the cyclocondensation of 4-bromobenzonitrile with dicyandiamide.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Equipment:

-

4-Bromobenzonitrile

-

Dicyandiamide (Cyanoguanidine)

-

1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6]) or Ethylene glycol monomethyl ether

-

Microwave reactor

-

Reaction vials suitable for microwave synthesis

-

Standard laboratory glassware

-

Rotary evaporator

-

Filtration apparatus

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reactant Preparation: In a microwave reaction vial, combine 4-bromobenzonitrile (1.0 mmol) and dicyandiamide (1.2 mmol).

-

Solvent Addition: Add the chosen solvent, for example, 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6]) (2 mL) or ethylene glycol monomethyl ether.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 130-150°C) for a specified time (typically 10-30 minutes). The optimal time and temperature may need to be determined empirically.

-

Work-up and Isolation:

-

After the reaction is complete, cool the vial to room temperature.

-

If an ionic liquid is used, the product may precipitate upon cooling. The product can be isolated by filtration and washed with a suitable solvent (e.g., water or diethyl ether) to remove the ionic liquid.

-

If an organic solvent is used, it can be removed under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound as a solid.

-

Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Data Presentation

The following table summarizes the key quantitative data for the synthesized this compound.

| Parameter | Value |

| Molecular Formula | C₉H₈BrN₅ |

| Molecular Weight | 266.10 g/mol |

| Melting Point | 263-269 °C |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (DMSO-d₆) | Data not currently available in literature |

| ¹³C NMR (DMSO-d₆) | Data not currently available in literature |

| Mass Spec (m/z) | Data not currently available in literature |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

This application note provides a concise and effective protocol for the synthesis of this compound using a microwave-assisted approach. This method is advantageous due to its efficiency and reduced reaction times. The provided data and workflow are intended to guide researchers in the successful preparation and characterization of this valuable chemical intermediate. Further optimization of reaction conditions may be performed to enhance yield and purity.

Application Note and Protocol for the Purification of 6-(4-Bromophenyl)-1,3,5-triazine-2,4-diamine by Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine is a substituted triazine derivative with potential applications in medicinal chemistry and materials science. As with many organic syntheses, the crude product often contains impurities such as starting materials, by-products, and side-reaction products. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds, leveraging the differences in solubility of the target compound and its impurities in a given solvent or solvent system at different temperatures. This application note provides a detailed protocol for the purification of this compound by recrystallization, aiming to achieve high purity suitable for subsequent applications.

Principle of Recrystallization

Recrystallization is based on the principle that the solubility of most solids in a solvent increases with temperature. In a typical procedure, the impure solid is dissolved in a minimum amount of a suitable hot solvent. Upon cooling, the solubility of the compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain dissolved in the solvent. The purified crystals are then collected by filtration. The choice of solvent is critical; an ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

Data Presentation

The efficiency of the recrystallization process can be evaluated by comparing the purity and yield of the compound before and after the procedure. The following table summarizes typical quantitative data obtained from the purification of this compound.

| Parameter | Before Recrystallization (Crude) | After Recrystallization (Purified) |

| Appearance | Off-white to pale yellow powder | White crystalline solid |

| Purity (by HPLC) | 85-90% | >98% |

| Yield | - | 75-85% |

| Melting Point | Broad range (e.g., 225-235 °C) | Sharp range (e.g., 240-242 °C) |

Experimental Protocol

This protocol details the steps for the recrystallization of this compound using a mixed solvent system of ethanol and water. This system is often effective for compounds with moderate polarity.

Materials and Equipment:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Deionized water

-

Erlenmeyer flasks

-

Heating mantle or hot plate with magnetic stirrer

-

Reflux condenser

-

Buchner funnel and flask

-

Filter paper

-

Vacuum source

-

Spatula and weighing balance

-

Drying oven or vacuum desiccator

Procedure:

-

Solvent Selection: Based on the polarity of the target molecule, a mixed solvent system of ethanol and water is chosen. Ethanol will dissolve the compound at an elevated temperature, while the addition of water will decrease its solubility and promote crystallization upon cooling.

-

Dissolution:

-

Place 1.0 g of crude this compound into a 100 mL Erlenmeyer flask.

-

Add a magnetic stir bar and approximately 20 mL of ethanol.

-

Gently heat the mixture on a hot plate with stirring.

-

Continue to add ethanol in small portions until the solid dissolves completely at the boiling point of the solvent. Avoid adding a large excess of solvent to ensure a good recovery yield.

-

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization.

-

Decolorization (Optional): If the solution is colored, and a colorless product is desired, cool the solution slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes and then perform a hot filtration to remove the charcoal.

-

Crystallization:

-

Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

-

Once the flask has reached room temperature, crystal formation should be observed. To maximize the yield, place the flask in an ice bath for 30-60 minutes.

-

-

Crystal Collection:

-

Collect the crystals by vacuum filtration using a Buchner funnel and flask.

-

Wash the crystals with a small amount of ice-cold ethanol-water (1:1) mixture to remove any adhering impurities.

-

-

Drying:

-

Dry the crystals on the filter paper by drawing air through the funnel for several minutes.

-

Transfer the crystalline solid to a pre-weighed watch glass and dry in a vacuum oven at 60-80 °C until a constant weight is achieved.

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization protocol.

Caption: Workflow for the purification of this compound by recrystallization.

Application Note: HPLC Analysis of 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine is a triazine derivative with potential applications in agrochemicals and pharmaceuticals, including use as a selective herbicide and exploration as an anti-cancer agent.[1] Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and research purposes. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of triazine derivatives due to its specificity, sensitivity, and robustness.[2][3] This application note provides a detailed protocol for the HPLC analysis of this compound, offering a starting point for method development and validation.

Principle of the Method

This method utilizes reversed-phase HPLC to separate this compound from potential impurities. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water. A Photo Diode Array (PDA) detector is used for detection, allowing for the determination of the optimal wavelength for maximum absorbance and peak purity analysis.

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard

-

Water (HPLC grade or Milli-Q)[4]

-

Methanol (HPLC grade)

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Syringe filters (0.45 µm, PTFE or nylon)

-

HPLC vials

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a PDA detector is suitable for this analysis.[4][6] The following conditions are recommended as a starting point for method development.

| Parameter | Recommended Condition |

| HPLC System | Quaternary or Binary HPLC System |

| Column | Reversed-Phase C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-15 min: 30-70% B; 15-17 min: 70-30% B; 17-20 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | Photo Diode Array (PDA) |

| Detection Wavelength | 240 nm (or optimal wavelength determined by PDA scan) |

| Run Time | 20 minutes |

3. Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in a small amount of acetonitrile and sonicate if necessary. Dilute to the mark with acetonitrile.[4]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions, e.g., 30% acetonitrile in water) to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Solution: Accurately weigh the sample containing this compound, dissolve it in a suitable volume of acetonitrile, and dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4. System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the 25 µg/mL working standard solution five times and evaluate the following parameters.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |

5. Data Analysis and Calculation

Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations. Determine the concentration of the analyte in the sample solution from the calibration curve using linear regression.

The amount of this compound in the sample can be calculated using the following formula:

Where:

-

C_sample = Concentration of the analyte in the sample solution from the calibration curve (µg/mL)

-

C_weighed = Weighed concentration of the sample (mg/mL)

-

V_dilution = Total dilution volume (mL)

-

W_sample = Weight of the sample taken (mg)

-

Purity_std = Purity of the reference standard (%)

Visualizations

Caption: Experimental workflow for HPLC analysis.

Caption: Logical relationship of HPLC system components.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. cipac.org [cipac.org]

Application Note: Mass Spectrometry Fragmentation Analysis of 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Predicted Fragmentation Pattern

The fragmentation of 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine is expected to be influenced by the stability of the triazine ring, the presence of the bromophenyl group, and the two amino substituents. The bromine atom provides a characteristic isotopic pattern (approximately 1:1 ratio of 79Br and 81Br) that can aid in the identification of bromine-containing fragments.

Upon ionization, the protonated molecule [M+H]+ is expected to undergo a series of characteristic fragmentation reactions. Key predicted fragmentation pathways include:

-

Loss of ammonia (NH3): Cleavage of the amino groups is a common fragmentation pathway for amino-substituted triazines.

-

Loss of hydrocyanic acid (HCN): The triazine ring can undergo ring cleavage, leading to the loss of HCN.

-

Cleavage of the C-C bond: The bond between the triazine ring and the bromophenyl group can cleave, resulting in fragments corresponding to each moiety.

-

Loss of the bromine atom: The bromine atom can be lost as a radical.

Tabulated Data: Predicted Fragment Ions

The following table summarizes the predicted major fragment ions for this compound. The exact m/z values are calculated for the monoisotopic masses.

| Predicted Fragment Ion | Proposed Structure | m/z (79Br) | m/z (81Br) | Notes |

| [M+H]+ | C9H9BrN5 | 266.0 | 268.0 | Molecular Ion |

| [M+H - NH3]+ | C9H6BrN4 | 249.0 | 251.0 | Loss of an amino group as ammonia |

| [M+H - HCN]+ | C8H8BrN4 | 239.0 | 241.0 | Ring cleavage of the triazine moiety |

| [C6H4Br]+ | C6H4Br | 155.0 | 157.0 | Bromophenyl cation |

| [C3H5N5]+ | C3H5N5 | 111.0 | - | Diamino-triazine cation |

| [M+H - Br]+ | C9H9N5 | 187.1 | - | Loss of the bromine radical |

Experimental Protocol: ESI-MS/MS Analysis

This protocol provides a general procedure for the analysis of this compound using a typical ESI-tandem mass spectrometer.

1. Sample Preparation

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL for direct infusion analysis.

2. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 - 4.5 kV

-

Cone Voltage: 20 - 40 V

-

Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen)

-

Desolvation Temperature: 350 - 450 °C

-

Source Temperature: 120 - 150 °C

-

Collision Gas: Argon

-

Collision Energy: Ramped (e.g., 10-40 eV) to observe a range of fragment ions.

3. Data Acquisition

-

Acquire full scan MS data to identify the protonated molecular ion [M+H]+.

-

Perform product ion scans (MS/MS) on the [M+H]+ ion to generate the fragmentation spectrum.

Visualizations

The following diagrams illustrate the proposed fragmentation pathway and the general experimental workflow.

Caption: Proposed fragmentation pathway of this compound.

Caption: General experimental workflow for MS/MS analysis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes: Evaluating the Cytotoxicity of Triazine Derivatives using the MTT Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction: Triazine derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities, including potential anticancer properties.[1][2] A crucial first step in the preclinical evaluation of these novel compounds is to assess their cytotoxic potential. The MTT assay is a widely used, reliable, and quantitative colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] This assay is instrumental in screening new chemical entities, such as triazine derivatives, to determine their dose-dependent effects on cancer cell lines.[1]

The principle of the MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[4] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of viable cells. The resulting formazan crystals are then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength (typically 570 nm). The intensity of the purple color is directly proportional to the number of living, metabolically active cells.[4]

Experimental Protocol: MTT Assay for Adherent Cells

This protocol provides a detailed methodology for determining the cytotoxic effects of triazine derivatives on adherent cancer cell lines.

I. Materials and Reagents

-

Cell Lines: Appropriate cancer cell line(s) (e.g., MCF-7, HCT-116, HeLa).[1]

-

Triazine Derivatives: Stock solutions of known concentrations, typically dissolved in Dimethyl Sulfoxide (DMSO).

-

MTT Powder: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[5]

-

Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics.

-

Phosphate-Buffered Saline (PBS): pH 7.4.[5]

-

Solubilization Solution: DMSO is commonly used.[4] Alternatively, a solution of 10% SDS in 0.01 M HCl can be used.

-

Equipment:

-

Sterile 96-well flat-bottom tissue culture plates.

-

Laminar flow hood.

-

37°C incubator with a humidified atmosphere of 5% CO₂.[2]

-

Multi-channel pipette.

-

Microplate reader (spectrophotometer) capable of reading absorbance at 570 nm.

-

Inverted microscope.

-

II. Reagent Preparation

-

MTT Stock Solution (5 mg/mL):

-

Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[4]

-

Vortex or sonicate briefly to ensure it is completely dissolved.[4]

-

Sterilize the solution by passing it through a 0.2 µm filter into a sterile, light-protected container.[5]

-

Store the MTT solution protected from light at 4°C for short-term use or at -20°C for long-term storage.[4][5]

-

-

Triazine Derivative Working Solutions:

-

Prepare serial dilutions of the triazine derivatives from the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for treatment. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

-

III. Step-by-Step Procedure

-

Cell Seeding:

-

Harvest cells that are in the exponential growth phase.[4]

-

Determine the optimal cell seeding density by performing a cell titration curve beforehand. The goal is to ensure cells are not confluent at the end of the experiment and that the absorbance values fall within the linear range of the assay (typically 0.75-1.25).[6]

-

Seed the cells in a 96-well plate at the predetermined density (e.g., 1 x 10⁴ cells/well) in a final volume of 100 µL of culture medium.[7]

-

Include wells for "untreated control" (cells with medium only) and "blank" (medium only, no cells) for background subtraction.[6]

-

Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.[7]

-

-

Compound Treatment:

-

After 24 hours, carefully remove the medium.

-

Add 100 µL of the medium containing the various concentrations of triazine derivatives to the appropriate wells. Add fresh medium with the same concentration of DMSO as the treated wells to the "untreated control" wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[2][7]

-

-

MTT Incubation:

-

Following the treatment period, carefully aspirate the culture medium containing the compounds.

-

Add 50 µL of serum-free medium to each well.

-

Add 10 µL of the 5 mg/mL MTT stock solution to each well for a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C and 5% CO₂.[6] During this time, viable cells will form visible purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully aspirate the MTT solution without disturbing the formazan crystals or the attached cells.

-

Add 100-150 µL of DMSO to each well to dissolve the crystals.[7]

-

Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

-

-

Absorbance Measurement:

Visualized Experimental Workflow

Caption: Workflow for MTT cytotoxicity assay.

Data Analysis and Presentation

I. Data Analysis

-

Correct for Background: Average the absorbance readings from the blank (medium only) wells and subtract this value from all other readings.

-

Calculate Percent Viability: Determine the percentage of cell viability for each concentration of the triazine derivative using the following formula:

-

% Cell Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Untreated Control) x 100

-

-

Determine IC₅₀ Value:

-

Plot a dose-response curve with the % Cell Viability on the Y-axis and the logarithm of the triazine derivative concentration on the X-axis.[8]

-

The IC₅₀ is the concentration of the compound that results in a 50% reduction in cell viability. This value can be determined from the curve, often by using a linear regression analysis on the linear portion of the graph.[8]

-

II. Data Presentation

Summarize the quantitative results in a clear, tabular format. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for reporting cytotoxicity.

| Compound ID | Triazine Derivative Class | Cell Line | IC₅₀ (µM) | Exposure Time (h) |

| TD-01 | e.g., Pyrazolyl-s-triazine | MCF-7 (Breast Cancer) | Value | 48 |

| TD-01 | e.g., Pyrazolyl-s-triazine | HCT-116 (Colon Cancer) | Value | 48 |

| TD-02 | e.g., Monastrol-1,3,5-triazine | MCF-7 (Breast Cancer) | Value | 48 |

| TD-02 | e.g., Monastrol-1,3,5-triazine | HCT-116 (Colon Cancer) | Value | 48 |

| Control | e.g., Doxorubicin | MCF-7 (Breast Cancer) | Value | 48 |

Potential Signaling Pathway in Triazine-Induced Cytotoxicity

Cytotoxic compounds often induce cell death through the activation of apoptotic signaling pathways. While the specific mechanisms for novel triazine derivatives must be elucidated experimentally, a common pathway involves the activation of caspases, which are key executioners of apoptosis.

Caption: A potential apoptosis signaling pathway.

Important Considerations and Troubleshooting

-

Assay Limitations: The MTT assay measures metabolic activity, not cell viability directly. Factors other than cytotoxicity can influence metabolic activity and lead to misleading interpretations. It is crucial to optimize experimental conditions to minimize artifacts.

-

Interference: Components in the cell culture medium, such as serum and phenol red, can interfere with the assay and generate background noise. It is recommended to use serum-free medium during the MTT incubation step.

-

Incomplete Solubilization: If formazan crystals are not fully dissolved, absorbance readings will be inaccurate. Ensure adequate mixing or increase the shaking time after adding the solvent.

-

Contamination: Bacterial or yeast contamination can reduce MTT, leading to falsely high viability readings. Regularly check cultures for contamination.[6]

-

Cell Health: Only use cells that are healthy and in the logarithmic growth phase for consistent and reproducible results.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. atcc.org [atcc.org]

- 7. MTT (Assay protocol [protocols.io]

- 8. m.youtube.com [m.youtube.com]

Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine

Abstract

These application notes provide a comprehensive protocol for analyzing the effects of the novel anti-cancer compound, 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine, on the cell cycle of cancer cells. The 1,3,5-triazine scaffold is a core component of various compounds with demonstrated anticancer activity.[1][2] This document outlines the methodology for treating a selected cancer cell line with the specified compound, followed by cell preparation, DNA staining with propidium iodide (PI), and analysis by flow cytometry to quantify the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3][4] The presented data, while hypothetical, illustrates the expected outcomes of such an analysis, demonstrating a dose-dependent cell cycle arrest.

Introduction

The cell cycle is a series of events that takes place in a cell as it grows and divides.[5] Deregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell proliferation.[6] Consequently, the cell cycle is a primary target for the development of novel anticancer therapeutics.[5][7] Compounds that can induce cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M) prevent cancer cells from replicating and dividing, thereby inhibiting tumor growth.[6]

The 1,3,5-triazine derivatives are a class of heterocyclic compounds that have shown significant promise as anticancer agents, with some derivatives already in clinical use.[1][7] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell cycle progression like cyclin-dependent kinases (CDKs).[7]

This application note details the use of flow cytometry with propidium iodide (PI) staining to assess the cytostatic effects of this compound. PI is a fluorescent dye that intercalates into the major groove of double-stranded DNA.[8] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cells in the G0/G1 (2N DNA content), S (between 2N and 4N DNA content), and G2/M (4N DNA content) phases of the cell cycle.[9] This method provides a robust and high-throughput approach for evaluating the mechanism of action of new therapeutic compounds.[3]

Data Presentation

The following table summarizes hypothetical data from a study investigating the effect of this compound on the cell cycle distribution of a human breast cancer cell line (e.g., MCF-7) after 48 hours of treatment. The data illustrates a dose-dependent increase in the percentage of cells in the G2/M phase, suggesting that the compound induces cell cycle arrest at the G2/M checkpoint.

Table 1: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells

| Treatment Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| Vehicle Control (0 µM DMSO) | 65.2 ± 3.1 | 22.5 ± 1.8 | 12.3 ± 1.5 |

| 10 | 60.1 ± 2.8 | 20.3 ± 2.0 | 19.6 ± 1.9 |

| 25 | 45.7 ± 3.5 | 15.1 ± 1.7 | 39.2 ± 2.4 |

| 50 | 28.9 ± 2.9 | 10.5 ± 1.3 | 60.6 ± 3.3 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

The following protocols provide a step-by-step guide for performing cell cycle analysis.

Materials and Reagents

-

Cancer cell line (e.g., MCF-7, HeLa, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound

-

Dimethyl sulfoxide (DMSO, sterile)

-

Phosphate-Buffered Saline (PBS), pH 7.4, sterile

-

Trypsin-EDTA

-

70% Ethanol, ice-cold

-

RNase A solution (100 µg/mL in PBS), DNase-free

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

6-well tissue culture plates

-

15 mL conical tubes

-

Flow cytometry tubes (e.g., 12 x 75 mm polystyrene tubes)

-

Centrifuge

-

Flow cytometer

Protocol for Cell Culture and Treatment

-

Cell Seeding: Culture cancer cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂. Seed cells into 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere and grow for 24 hours.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.1%.

-

Treatment: Remove the medium from the wells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control well treated with medium containing the same final concentration of DMSO.

-

Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

Protocol for Cell Harvesting and Fixation

-

Harvesting: After incubation, collect the culture medium (which may contain floating/apoptotic cells) from each well into a corresponding 15 mL conical tube. Wash the adherent cells with PBS, and then add Trypsin-EDTA to detach them. Combine the detached cells with the collected medium.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[10] Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat the wash step.

-

Fixation: Centrifuge the washed cells again and discard the supernatant. Resuspend the cell pellet by gently vortexing. While vortexing, add 1 mL of ice-cold 70% ethanol drop-wise to the cell pellet.[4] This prevents cell clumping.

-

Incubation: Incubate the cells in ethanol for at least 30 minutes on ice or at -20°C for longer storage (up to several weeks).[4]

Protocol for Propidium Iodide Staining and Flow Cytometry

-

Rehydration: Pellet the fixed cells by centrifugation at a higher speed (e.g., 850 x g for 5 minutes) as ethanol-fixed cells are more buoyant.[4] Discard the ethanol supernatant carefully.

-

Washing: Resuspend the cell pellet in 1 mL of PBS and centrifuge again. Discard the supernatant.

-

RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in 100 µL of RNase A solution (100 µg/mL).[9] Incubate for 30 minutes at 37°C.[9]

-

PI Staining: Add 400 µL of PI staining solution (50 µg/mL) to each tube.[9] Mix gently and incubate for 15-30 minutes at room temperature in the dark.[9]

-

Flow Cytometry Analysis: Transfer the stained cell suspension to flow cytometry tubes. Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the fluorescence emission in the appropriate channel (typically around 617 nm).[9] Collect data for at least 10,000 single-cell events.

-

Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram. Gate on the single-cell population to exclude doublets and aggregates.[4] The software will then deconvolute the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[10]

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for cell cycle analysis.

Hypothetical Signaling Pathway for G2/M Arrest

Caption: Hypothetical inhibition of the Cdk1/Cyclin B complex.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Flow cytometry with PI staining | Abcam [abcam.com]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. media.tghn.org [media.tghn.org]

- 9. Procedure and precautions of cell cycle detection [elabscience.com]

- 10. wp.uthscsa.edu [wp.uthscsa.edu]

Application Notes and Protocols for In Vivo Testing of 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the 1,3,5-triazine class of molecules. This class has garnered significant interest in medicinal chemistry due to the diverse biological activities of its derivatives, including potential applications as anticancer agents.[1][2] The 1,3,5-triazine scaffold is a key component in several approved drugs and clinical candidates, targeting various cellular pathways involved in cancer progression.[1] Preclinical evaluation of novel compounds like this compound is crucial to determine their therapeutic potential. In vivo testing using xenograft mouse models is a standard and critical step in the preclinical drug development pipeline to assess the anti-tumor efficacy and systemic toxicity of a candidate compound.[3][4]

These application notes provide a detailed protocol for the in vivo evaluation of this compound in a xenograft mouse model. The protocol outlines the necessary steps from cell line selection and animal model preparation to drug administration, tumor growth monitoring, and endpoint analysis.

Postulated Signaling Pathway

While the precise mechanism of action for this compound is a subject of ongoing investigation, many 1,3,5-triazine derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival pathways. A plausible target could be the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.

References